2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol
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Overview
Description
2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPE or FPEA and is a member of the piperazine family of compounds.
Mechanism of Action
The exact mechanism of action of FPE is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation leads to a reduction in anxiety and an increase in feelings of well-being.
Biochemical and physiological effects:
FPE has been shown to have several biochemical and physiological effects. In animal models, FPE has been shown to reduce anxiety, increase exploratory behavior, and improve memory retention. FPE has also been shown to have a positive effect on sleep quality.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPE in lab experiments is its potency. FPE has been shown to have a strong effect on anxiety and other behavioral measures at relatively low doses. However, one limitation of using FPE in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
Future Directions
There are several future directions for research on FPE. One area of interest is in the development of new anti-anxiety drugs based on the structure of FPE. Another area of research is in the study of the long-term effects of FPE on the brain and behavior. Additionally, there is potential for FPE to be developed into a treatment for other psychiatric disorders, such as depression and schizophrenia.
Conclusion:
In conclusion, FPE is a chemical compound that has significant potential for therapeutic applications in the treatment of anxiety disorders. Its mechanism of action is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain. FPE has been shown to have several biochemical and physiological effects, including reducing anxiety and improving memory retention. While there are limitations to using FPE in lab experiments, its potency makes it a promising compound for future research.
Synthesis Methods
The synthesis of FPE is a complex process that involves several steps. The starting materials are 2-fluorobenzylamine and 4-(1-phenyl-4-piperidinyl)piperazine. These two compounds are reacted together in the presence of a catalyst to form the intermediate product, 1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)piperazine. This intermediate is then reacted with ethanol to produce the final product, 2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol.
Scientific Research Applications
FPE has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of anxiety disorders. FPE has been shown to have anxiolytic effects in animal models and has the potential to be developed into a new class of anti-anxiety drugs.
properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-4-(1-phenylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O/c25-24-9-5-4-6-20(24)18-27-15-16-28(19-23(27)12-17-29)22-10-13-26(14-11-22)21-7-2-1-3-8-21/h1-9,22-23,29H,10-19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZYITYJODBZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(C(C2)CCO)CC3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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